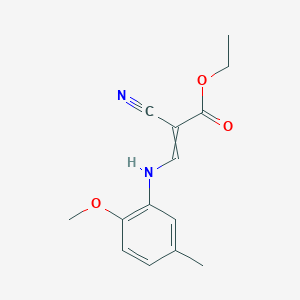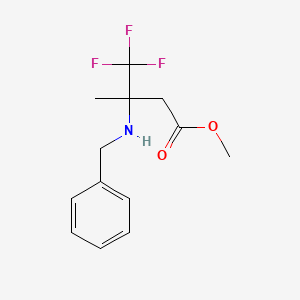![molecular formula C22H43NO6 B14096558 N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide](/img/structure/B14096558.png)
N-[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(tetradecyloxy)oxan-3-YL]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside: is a carbohydrate derivative known for its surfactant properties. It is a glycoside formed by the linkage of a tetradecyl group to 2-acetamido-2-deoxy-D-glucose. This compound is often used in biochemical and pharmaceutical research due to its ability to interact with biological membranes and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with tetradecanol. The reaction is usually catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process involves:
Activation of the sugar: The hydroxyl groups of 2-acetamido-2-deoxy-D-glucose are protected using acetyl groups.
Glycosylation: The protected sugar is reacted with tetradecanol in the presence of a catalyst such as trifluoromethanesulfonic acid.
Deprotection: The acetyl groups are removed to yield the final product.
Industrial Production Methods
Industrial production of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions.
High-performance liquid chromatography (HPLC): For purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as tosyl chloride for the formation of tosylates, which can then be substituted with nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted glycosides.
Applications De Recherche Scientifique
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of membrane proteins and their interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and emulsifiers.
Mécanisme D'action
The mechanism of action of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with biological membranes. The tetradecyl group inserts into the lipid bilayer, while the glucopyranoside moiety interacts with membrane proteins. This dual interaction can alter membrane fluidity and protein function, making it useful in various biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-D-glucose: A precursor in the synthesis of Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside.
N-Acetyl-D-glucosamine: Another carbohydrate derivative with similar biochemical properties.
2-Acetamido-2-deoxy-D-glucopyranosyl azide: Used in click chemistry for the synthesis of glycosylated compounds.
Uniqueness
Tetradecyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its long hydrophobic chain, which imparts surfactant properties. This makes it particularly useful in studies involving membrane proteins and drug delivery systems, where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C22H43NO6 |
|---|---|
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-28-22-19(23-17(2)25)21(27)20(26)18(16-24)29-22/h18-22,24,26-27H,3-16H2,1-2H3,(H,23,25) |
Clé InChI |
JLPZXNCGJDELHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-fluorophenyl)-4-hydroxy-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14096480.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-ethoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096481.png)
![3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14096492.png)
![3-(4-methoxybenzyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096495.png)
![6,7-dimethoxy-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B14096499.png)

![2-((5-(4-bromophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14096509.png)
![3-[(2-Phenoxyethyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14096511.png)
![7-Chloro-1-{3-[(4-chlorobenzyl)oxy]phenyl}-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096518.png)

![Methyl 4-(12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B14096527.png)
![methyl 5-(benzyloxy)-2-(4-fluorophenyl)-6-(N-methylmethylsulfonamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14096529.png)

